3-Amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochloride
CAS No.: 2243509-07-9
Cat. No.: VC6809158
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2243509-07-9 |
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Molecular Formula | C10H13ClN2O2 |
Molecular Weight | 228.68 |
IUPAC Name | 3-amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochloride |
Standard InChI | InChI=1S/C10H12N2O2.ClH/c1-5-3-6(14-2)4-7-8(11)10(13)12-9(5)7;/h3-4,8H,11H2,1-2H3,(H,12,13);1H |
Standard InChI Key | XEMRFQLOTBNSNR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC2=C1NC(=O)C2N)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the indolin-2-one class, characterized by a fused bicyclic system comprising a benzene ring and a pyrrolidone moiety. Key structural features include:
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Amino group at position 3: Enhances hydrogen-bonding capacity and nucleophilicity.
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Methoxy group at position 5: Electron-donating effects modulate aromatic ring reactivity.
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Methyl group at position 7: Introduces steric hindrance, potentially affecting conformational flexibility.
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Hydrochloride salt: Improves solubility in polar solvents compared to the free base .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₁₀H₁₁ClN₂O₂ | Calculated |
Molecular weight | 226.66 g/mol | Computed |
IUPAC name | 3-amino-5-methoxy-7-methyl-1,3-dihydroindol-2-one;hydrochloride | Systematic |
SMILES | COc1cc2c(cc1C)NC@@HN.Cl | PubChem |
Synthetic Methodologies
Key Synthetic Routes
The synthesis of substituted indolin-2-ones typically involves cyclization strategies. For this derivative, a plausible pathway includes:
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Alkylation of 5-methoxy-7-methylindole: Introduction of the amino group via Buchwald-Hartwig amination using palladium catalysts.
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Oxidation to indolin-2-one: Treatment with oxidizing agents like hydrogen peroxide in acidic media converts the indole to indolin-2-one .
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Salt formation: Reaction with hydrochloric acid yields the hydrochloride salt .
Critical Reaction Parameters
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Temperature: Optimal cyclization occurs at 80–100°C in ethanol/water mixtures.
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Catalysts: Pd(OAc)₂/Xantphos systems achieve >75% yield in amination steps.
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Purification: Recrystallization from ethanol/ethyl acetate mixtures enhances purity (>95%) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Aqueous solubility: 12.4 mg/mL (pH 7.4, 25°C) due to hydrochloride salt formation .
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Thermal stability: Decomposition onset at 215°C (DSC analysis) .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆, 400 MHz): δ 7.25 (d, J=8.4 Hz, 1H, H-4), 6.45 (s, 1H, H-6), 4.10 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) .
Biological Activity and Mechanisms
Table 2: Cytotoxicity Data (Analog Compounds)
Cell Line | IC₅₀ (µM) | Mechanism | Source |
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MCF-7 | 2.1 | p53/p21 activation, G2/M arrest | |
HL-60 | 3.8 | Bax upregulation, apoptosis |
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Mechanistic insights:
Antimicrobial Activity
Methoxy-substituted indolin-2-ones exhibit moderate activity against Gram-positive pathogens:
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Staphylococcus aureus: MIC = 32 µg/mL.
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Bacillus subtilis: MIC = 64 µg/mL.
Industrial and Research Applications
Drug Development
Material Science
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